6-Ethoxyquinoline-2-carbaldehyde
Overview
Description
6-Ethoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C12H11NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Mechanism of Action
Mode of Action
It has been observed that quinolinecarbaldehydes, a group to which 6-ethoxyquinoline-2-carbaldehyde belongs, can undergo reactions with arenes under superelectrophilic activation . This suggests that this compound may interact with its targets through electrophilic activation, leading to structural modifications .
Result of Action
Reactions of quinoline-2(6,8)-carbaldehydes with arenes have been observed to lead to the formation of the corresponding 2(6,8)-(diarylmethyl)quinolines . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyquinoline-2-carbaldehyde typically involves the ethoxylation of quinoline-2-carbaldehyde. One common method includes the reaction of quinoline-2-carbaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 6-ethoxyquinoline-2-methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 6-Ethoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological assays.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbaldehyde: Lacks the ethoxy group, making it less lipophilic.
6-Methoxyquinoline-2-carbaldehyde: Contains a methoxy group instead of an ethoxy group, which affects its reactivity and solubility.
2-Chloroquinoline-3-carbaldehyde: Contains a chlorine atom, which significantly alters its chemical properties.
Uniqueness
6-Ethoxyquinoline-2-carbaldehyde is unique due to its ethoxy group, which enhances its lipophilicity and alters its reactivity compared to other quinoline derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
6-ethoxyquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZJIHGBMXGHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613948 | |
Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-12-5 | |
Record name | 6-Ethoxyquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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